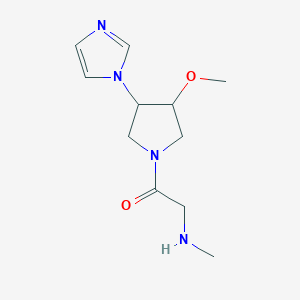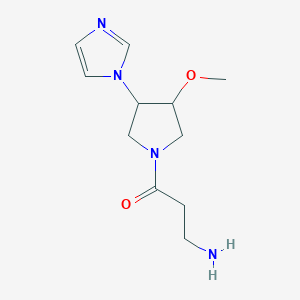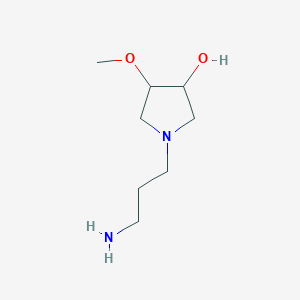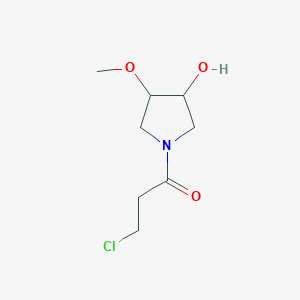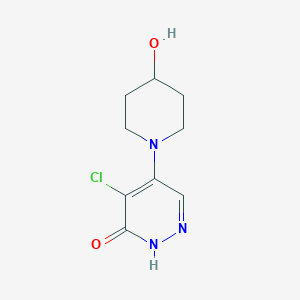
4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
Descripción general
Descripción
4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one, also known as CHP, is a chemical compound with a wide range of scientific research applications. CHP is a pyridazinone compound that is derived from the pyridazine ring system, and is frequently used in the synthesis of other compounds. CHP is also used for a variety of biological and medical research applications, including drug development, cell signaling, and enzyme inhibition.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on pyridazines, including derivatives similar to 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one, focuses on their synthesis, chemical properties, and reactions. For instance, studies have shown nucleophilic introduction of various groups into pyridazin-3(2H)-ones, exploring the chemical reactivity and potential modifications of these compounds (Schober, Megyeri, & Kappe, 1990). Such research underscores the versatility of pyridazinone structures for further chemical manipulation and the potential synthesis of novel derivatives with varied functionalities.
Potential Anticancer Applications
Pyridazinone derivatives have been synthesized and evaluated for their anticancer properties. Studies like those conducted by Temple et al. (1983) explored the synthesis of compounds with potential anticancer activity, demonstrating the relevance of pyridazinone derivatives in medicinal chemistry (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983). Such research provides a foundation for the development of new therapeutic agents, highlighting the importance of chemical modifications to enhance biological activity.
Structural and Computational Analysis
The synthesis and structural analysis of pyridazine analogs have been detailed, with studies focusing on their pharmaceutical importance. Sallam et al. (2021) discussed the synthesis, structure analysis, and theoretical calculations of pyridazine derivatives, offering insights into their molecular properties and potential pharmaceutical applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021). This research underscores the role of structural and computational chemistry in understanding the properties of pyridazine derivatives.
Antioxidant and Antiangiogenic Properties
The exploration of new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities has led to the identification of compounds with promising biological properties. Kamble et al. (2015) synthesized and characterized a series of new derivatives, assessing their effects on various cancer cell lines and cytokines involved in tumor progression (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). This research highlights the potential of pyridazinone derivatives in developing new therapeutic agents with specific biological activities.
Propiedades
IUPAC Name |
5-chloro-4-(4-hydroxypiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-7(5-11-12-9(8)15)13-3-1-6(14)2-4-13/h5-6,14H,1-4H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIYYFOKCCPRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




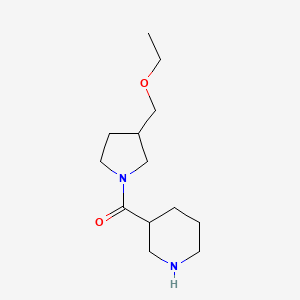
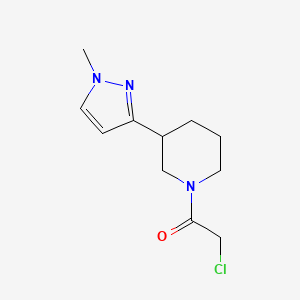
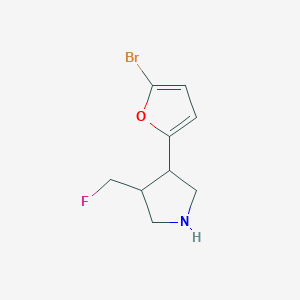

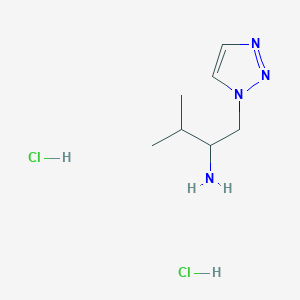

![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
